![molecular formula C13H19ClF3NO2 B2549984 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one CAS No. 2411308-31-9](/img/structure/B2549984.png)
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TFMPP and has been used as a research chemical for many years. In
Mechanism of Action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are serotonin receptors. It also acts as an antagonist at the 5-HT1A receptor. TFMPP has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, alter sleep patterns, and produce changes in body temperature. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. TFMPP is also relatively stable and can be stored for long periods of time without degradation. However, TFMPP has several limitations for use in laboratory experiments. It has been shown to produce a range of side effects, including anxiety, agitation, and hallucinations. TFMPP is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP for the treatment of mood disorders and other psychiatric conditions. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. Another area of interest is the development of new analogs of TFMPP with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, TFMPP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been shown to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, and as an antagonist at the 5-HT1A receptor. It has been shown to produce a range of biochemical and physiological effects in animal studies. TFMPP has several advantages for use in laboratory experiments, but also has several limitations. There are several future directions for research on TFMPP, including the development of new analogs with improved pharmacological properties and reduced side effects.
Synthesis Methods
TFMPP can be synthesized by reacting 2-chloropropionyl chloride with 5-(trifluoromethyl)-2-oxo-1,3-oxazolidine in the presence of a base. The resulting product can then be treated with sodium hydroxide to form TFMPP. This synthesis method has been widely used in the research community to produce TFMPP for various applications.
Scientific Research Applications
TFMPP has been used in scientific research for many years due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been used as a model compound for studying the effects of serotonin receptor agonists and antagonists on brain function. It has also been used to study the role of serotonin in the regulation of mood, behavior, and cognition.
properties
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClF3NO2/c1-9(14)11(19)18-5-2-10(13(15,16)17)12(8-18)3-6-20-7-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSOZFOYXYVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C2(C1)CCOCC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



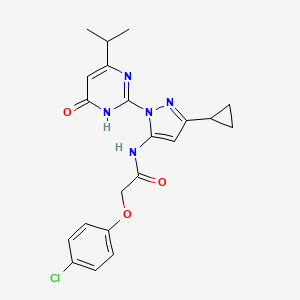

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
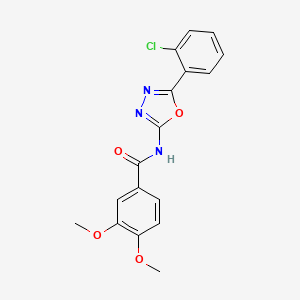
![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)

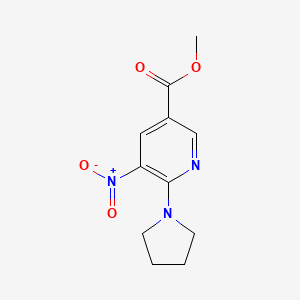
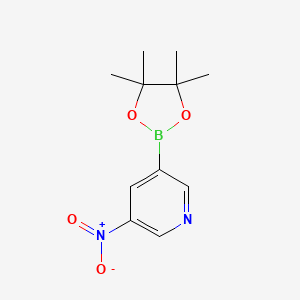
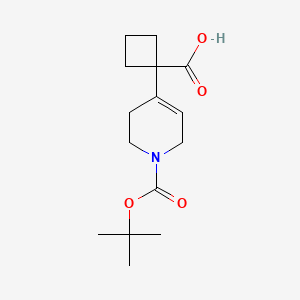

![4-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2549924.png)